3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5OS/c1-5-7(4-20-22(5)2)6-3-8(14(15,16)17)21-13-9(6)10(18)11(24-13)12(19)23/h3-4H,18H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWKFVCAFOXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis
Formation of Thieno[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a sulfur source under acidic conditions.
Introduction of Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a diketone or β-ketoester.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Final Amination and Carboxamide Formation: The amino group and carboxamide functionality are introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by the trifluoromethyl group or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
Biologically, the compound has potential as a pharmacophore in drug discovery. Its various functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The trifluoromethyl group, in particular, is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table summarizes structural and functional differences between the target compound and its closest analogues:
Substituent Analysis
- In contrast, the 1-ethyl-3-methylpyrazole substituent in the difluoromethyl analogue introduces increased hydrophobicity and steric hindrance, which may alter binding kinetics .
Position 6 (Fluorinated Groups):
- The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing and lipophilic, enhancing membrane permeability and metabolic resistance compared to the difluoromethyl (CF₂H) group in the analogue .
- The ethoxycarbonyl and methyl groups in Compound 5 reduce electron-withdrawing effects, likely diminishing bioavailability but improving solubility in polar solvents .
Hydrogen Bonding and Crystallography
- The carboxamide group (-CONH₂) in all three compounds serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets or crystal lattice formation .
- Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could reveal differences in packing efficiency due to substituent-induced variations in hydrogen-bonding networks . For example, the CF₃ group’s bulkiness may disrupt crystal symmetry compared to CF₂H or methyl groups.
Biologische Aktivität
The compound 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a member of the thienopyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.34 g/mol. Its structure features a thieno[2,3-b]pyridine core with trifluoromethyl and pyrazole substituents that are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thieno[2,3-b]pyridine scaffold.
- Introduction of the amino group at position 3.
- Functionalization at the 4-position with a 1,5-dimethyl-1H-pyrazole moiety.
- Incorporation of the trifluoromethyl group.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridines exhibit potent antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including leukemia and lung cancer cells . The mechanism of action is believed to involve inhibition of key signaling pathways such as STAT3 and ERK, leading to reduced cell proliferation and enhanced apoptosis.
Enzyme Inhibition
Thieno[2,3-b]pyridines have been reported to act as inhibitors of various enzymes involved in cancer progression and inflammation. Specifically, they can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in regulating cellular signaling pathways associated with cancer and inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is influenced by:
- Substituents : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Positioning of Functional Groups : Variations in the placement of amino and pyrazole groups can significantly affect potency and selectivity against specific targets.
Case Studies
- Anticancer Studies : A series of thieno[2,3-b]pyridine derivatives were evaluated for their anticancer properties using cell viability assays. The most potent compounds exhibited IC50 values ranging from 1.65 to 5.51 μM against leukemia cell lines, indicating significant potential for therapeutic application in oncology .
- Inflammation Models : In vivo studies demonstrated that compounds structurally related to 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine exhibited anti-inflammatory effects in carrageenan-induced paw edema models in rats, highlighting their potential in treating inflammatory diseases .
Data Tables
| Biological Activity | IC50 Values (μM) | Target |
|---|---|---|
| Antitumor (Leukemia) | 1.65 - 5.51 | Cancer Cells |
| Anti-inflammatory | 60.56 - 69.15 | COX Enzymes |
Q & A
Basic Questions
Q. What are the key synthetic pathways for preparing 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide?
- Methodology : Synthesis typically involves multi-step heterocyclic coupling. For example:
Pyrazole intermediate preparation : React 1,5-dimethylpyrazole with halogenated pyrimidines or pyridines under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-pyridine core .
Thienopyridine assembly : Use cyclocondensation of thiophene derivatives with aminopyridines, often employing trifluoromethylation at the 6-position via nucleophilic substitution or cross-coupling reactions .
Carboxamide formation : Convert ester intermediates (e.g., ethyl carboxylates) to carboxamides using ammonia or primary amines under reflux in polar aprotic solvents (e.g., DMSO or DMF) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm the fused thienopyridine core and substituent positions .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrazole C-H at δ 7.2–7.8 ppm, trifluoromethyl as a singlet at δ ~120 ppm in ¹³C) .
- IR spectroscopy : Confirm carboxamide C=O stretch (~1660–1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/GTP analogs to quantify IC₅₀ values .
- Cytotoxicity profiling : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can computational methods resolve contradictions between in vitro activity and in silico target predictions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with predicted targets (e.g., kinases, GPCRs). Cross-validate with experimental IC₅₀ data to identify false-positive binding poses .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrogen bonds (e.g., carboxamide NH₂ with catalytic lysine residues) .
Q. What strategies optimize the compound’s solubility without compromising bioactivity?
- Methodology :
- Prodrug design : Introduce phosphate or PEG groups at the pyrazole N-1 position to enhance aqueous solubility, then enzymatically cleave in vivo .
- Co-crystallization : Screen co-formers (e.g., succinic acid) via solvent-drop grinding to create co-crystals with improved dissolution rates .
Q. How do crystallographic studies inform SAR for trifluoromethyl-substituted thienopyridines?
- Methodology :
- Electrostatic potential maps : Analyze SHELXL-refined structures to correlate trifluoromethyl orientation with π-π stacking or hydrophobic pocket occupancy in target proteins .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain enhanced membrane permeability versus analogs lacking CF₃ .
Q. What experimental controls are critical when observing off-target effects in kinase assays?
- Methodology :
- Counter-screening : Test against a panel of 10–20 unrelated kinases (e.g., PKA, PKC) to rule out pan-kinase inhibition .
- Rescue experiments : Co-administer competitive inhibitors (e.g., staurosporine) to confirm on-target activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodology :
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rodent) to assess CYP-mediated degradation, which may vary between cell lines .
- Redox profiling : Measure ROS levels (e.g., via DCFDA assay) to determine if cytotoxicity is mediated by oxidative stress versus target-specific mechanisms .
Q. Why might hydrogen-bonding patterns in crystallography conflict with solution-state NMR data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
